This section outlines compounds structurally related to 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide, as identified within the provided scientific papers.
Compound Description: AMG6880 acts as a potent antagonist of rat TRPV1 activation by both capsaicin and protons (pH 5). It is classified as a group A antagonist. [] This group is characterized by their ability to block TRPV1 activation by both capsaicin and protons, suggesting they lock the channel in a closed conformation. []
Relevance: While AMG6880 does not share direct structural similarity with 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide, it is relevant as a tool for investigating TRPV1. Both compounds likely interact with receptors or ion channels, highlighting a shared research interest in modulating biological targets with small molecules.
Compound Description: AMG7472 is another potent antagonist of rat TRPV1, effective against both capsaicin and proton-induced activation. [] Like AMG6880, it is categorized as a group A antagonist. []
Relevance: Similar to AMG6880, the relevance of AMG7472 lies in its shared research context with 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide. Both compounds highlight the study of small molecules targeting receptors or ion channels for potential therapeutic effects.
Compound Description: BCTC is a group A antagonist of rat TRPV1, displaying potent antagonism against both capsaicin and proton-induced activation. [] It is used in antagonist competition assays to investigate the binding properties of different TRPV1 antagonists. []
Relevance: While structurally distinct from 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide, BCTC's role as a TRPV1 antagonist makes it relevant. Both compounds exemplify the use of small molecules to modulate biological targets.
Compound Description: Unlike the previous compounds, AMG0610 acts as a group B antagonist of rat TRPV1. [] It effectively blocks capsaicin activation but does not inhibit proton-induced activation. []
Relevance: Although structurally different from 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide, AMG0610's classification as a TRPV1 antagonist, albeit with distinct properties from group A antagonists, makes it relevant. This highlights the diverse pharmacological profiles that can exist even within a group of compounds targeting the same receptor.
Capsazepine
Compound Description: Capsazepine is a well-known TRPV1 antagonist, belonging to the group B antagonists. [] It effectively blocks capsaicin activation but does not inhibit activation by protons. []
Relevance: Similar to AMG0610, Capsazepine's relevance lies in its shared target, TRPV1, with 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide. This emphasizes the ongoing research interest in TRPV1 as a therapeutic target.
Compound Description: SB-366791 belongs to group B TRPV1 antagonists and effectively blocks capsaicin-induced activation but does not inhibit activation by protons. []
Relevance: While structurally different from 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide, SB-366791's classification as a group B TRPV1 antagonist underscores the diverse pharmacological profiles that exist even within a group of compounds targeting the same receptor.
Compound Description: SR121463B is a nonpeptide antagonist of the vasopressin V2 receptor (V2R). [] It exhibits varying affinities for different V2R mutants, highlighting the importance of specific amino acid residues in its binding. []
Relevance: While SR121463B targets a different receptor than 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide, its classification as a nonpeptide antagonist showcases the diversity in structures capable of modulating receptor activity.
Compound Description: SR49059 acts as a potent antagonist of the vasopressin V1a receptor (V1aR). [, ] It shows significantly higher affinity for V1aR compared to V2R. [, ]
Relevance: Although structurally distinct from 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide and targeting a different receptor, SR49059's classification as a vasopressin receptor antagonist highlights the use of small molecules to target G protein-coupled receptors.
Compound Description: SSR149415 acts as a potent and selective antagonist of the vasopressin V1b receptor (V1bR). [, ] It effectively inhibits V1bR-mediated insulin release from pancreatic beta cells. []
Relevance: While SSR149415 targets a different receptor than 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide, its classification as a vasopressin receptor antagonist highlights the use of small molecules to target G protein-coupled receptors involved in hormone regulation.
Compound Description: OPC21268 acts as a potent antagonist of the vasopressin V1a receptor. [] It exhibits a preference for V1aR over V2R. [] Molecular modeling suggests that OPC21268 penetrates deeply into the transmembrane region of V2R, highlighting the potential for nonpeptide antagonists to access binding sites distinct from peptide ligands. []
Relevance: Despite structural differences and targeting a different receptor than 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide, OPC21268's classification as a nonpeptide antagonist of a G protein-coupled receptor makes it relevant.
Compound Description: OPC41061 acts as a nonpeptide antagonist of V2R. [] Its binding affinity for V2R is influenced by mutations at specific amino acid residues. []
Relevance: While OPC41061 targets a different receptor than 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide, it showcases the diversity in structures and pharmacological profiles that can exist among compounds targeting G protein-coupled receptors.
Compound Description: OPC31260 acts as a potent nonpeptide antagonist of V2R. [] It exhibits high affinity for a specific V2R mutant (M120V), suggesting the importance of this residue in its binding interaction. []
Relevance: Although structurally distinct from 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide, OPC31260's classification as a V2R antagonist provides insight into the structural diversity and pharmacological profiles of compounds targeting G protein-coupled receptors.
Compound Description: SPD-304 is a drug known to interact with cytochrome P450 (CYP) enzymes, specifically CYP3A4. [] It contains a 3-substituted indole moiety, a structural element that can be metabolized by CYPs to reactive intermediates. [] Molecular docking studies suggest that SPD-304 binds to the active site of CYP3A4. []
Relevance: The relevance of SPD-304 to 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide stems from the shared presence of the indole moiety in their structures. This structural similarity suggests a potential for similar metabolic pathways and interactions with CYP enzymes.
Zafirlukast
Compound Description: Zafirlukast is a drug used to treat asthma. [] Like SPD-304, it contains a 3-substituted indole moiety. [] Molecular docking studies suggest that zafirlukast can bind to the active site of CYP3A4, and its 3-methylene carbon might be a potential site for metabolic dehydrogenation. []
Relevance: The shared presence of the 3-substituted indole moiety makes zafirlukast structurally relevant to 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide. This structural similarity suggests a potential for similar metabolic pathways and interactions with CYP enzymes.
Compound Description: L-745,870 is a drug that contains a 3-substituted indole-like moiety. [] Molecular docking studies suggest that L-745,870 can bind to the active site of CYP3A4, and its 3-methylene carbon might be a potential site for metabolic dehydrogenation. []
Relevance: Although not a direct structural analog, L-745,870's relevance to 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide arises from the presence of the 3-substituted indole-like moiety in its structure. This structural similarity suggests potential for similar metabolic pathways and interactions with CYP enzymes.
Compound Description: ST1936 is a selective serotonin-6 (5-HT6) receptor agonist, exhibiting nanomolar affinity for this receptor subtype. [] In vivo studies show that ST1936 can modulate the activity of dopaminergic neurons in the ventral tegmental area (VTA) of rats. []
Relevance: The shared indole core structure makes ST1936 structurally relevant to 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide. This suggests a potential for similar chemical reactivity and potential for interacting with biological targets, although their specific targets and activities differ.
Compound Description: SB271046 acts as a potent and selective antagonist of the 5-HT6 receptor. [] It effectively reverses the effects of ST1936, a 5-HT6 agonist, on dopaminergic neuron activity in the VTA of rats. []
Relevance: While SB271046 targets a different receptor than 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide, its classification as a serotonin receptor antagonist highlights the diverse pharmacological profiles of compounds targeting neurotransmitter receptors.
Compound Description: WAY-181187 acts as an agonist of the 5-HT6 receptor. [] Similar to ST1936, it modulates the activity of dopaminergic neurons in the VTA of rats, although their specific effects may differ. []
Relevance: The presence of the indole core structure makes WAY-181187 structurally relevant to 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide. This structural similarity suggests a potential for similar chemical reactivity and potential for interacting with biological targets.
Compound Description: 8-OH-DPAT is a selective agonist of the serotonin 5-HT1A receptor. [] In rats, it induces spontaneous tail-flicks, a behavior proposed as an in vivo model of 5-HT1A receptor activation. [] 8-OH-DPAT's effects are blocked by various 5-HT1A antagonists, supporting its selectivity for this receptor subtype. []
Relevance: While 8-OH-DPAT targets a different receptor than 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide, it exemplifies the use of small molecules to probe serotonin receptor function and their potential therapeutic implications.
Compound Description: RU24969 is a high-affinity and high-efficacy agonist of the 5-HT1A receptor. [] Similar to 8-OH-DPAT, it elicits spontaneous tail-flicks in rats, supporting its agonist activity at 5-HT1A receptors. []
Relevance: The shared indole core structure makes RU24969 structurally relevant to 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide. This structural similarity suggests a potential for similar chemical reactivity and potential for interacting with biological targets.
Compound Description: PD-128,907 is a dopamine D2/D3 receptor agonist with higher affinity for D3 receptors. [] It induces yawning behavior in rats, an effect attributed to D3 receptor activation. []
Relevance: While PD-128,907 targets dopamine receptors, its relevance to 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide stems from its use in behavioral pharmacology and its ability to differentiate between closely related receptor subtypes (D2 vs. D3), highlighting the importance of selectivity in drug development.
Compound Description: L-741,626 is a dopamine receptor antagonist with selectivity for D2 receptors over D3 receptors. [, ] It inhibits dopamine agonist-induced yawning in rats, supporting its D2 receptor antagonist activity. []
Relevance: Despite structural differences and targeting a different receptor than 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide, L-741,626's classification as a dopamine receptor antagonist highlights the use of small molecules to modulate neurotransmitter receptor activity.
Compound Description: Haloperidol is a dopamine receptor antagonist with a preference for D2 receptors. [] It inhibits dopamine agonist-induced yawning in rats, consistent with its D2 receptor blocking activity. [] Haloperidol is a widely used antipsychotic drug, highlighting the clinical significance of dopamine receptor antagonism. []
Relevance: While Haloperidol targets dopamine receptors, its relevance to 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide lies in its use in behavioral pharmacology and its established clinical relevance in treating psychiatric disorders.
Compound Description: Nafadotride is a dopamine receptor antagonist with a preference for D3 receptors. [] It inhibits dopamine agonist-induced yawning in rats, supporting its D3 receptor blocking activity. []
Relevance: Though structurally distinct from 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide and targeting a different receptor, Nafadotride's classification as a dopamine receptor antagonist, specifically with a preference for D3 receptors, highlights the importance of selectivity in drug development.
Compound Description: U99194 is a dopamine receptor antagonist that exhibits selectivity for D3 receptors over D2 receptors. [] It effectively inhibits dopamine agonist-induced yawning in rats, supporting its D3 receptor blocking activity. []
Relevance: Despite structural differences, U99194's classification as a dopamine receptor antagonist, particularly its selectivity for D3 receptors, makes it relevant to 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide, highlighting the importance of selectivity in targeting specific receptor subtypes.
Compound Description: SB-277011A is a selective dopamine D3 receptor antagonist. [, ] It has been shown to increase blood pressure, heart rate, and locomotor activity on its own and in the presence of cocaine. []
Relevance: SB-277011A's relevance stems from its shared research interest with 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide, highlighting the potential of D3 antagonism as a therapeutic target.
Compound Description: PG01037 is a dopamine receptor antagonist that exhibits selectivity for D3 receptors over D2 receptors. [] It effectively inhibits dopamine agonist-induced yawning in rats, supporting its D3 receptor blocking activity. []
Relevance: Although structurally different from 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide, PG01037's classification as a dopamine receptor antagonist, specifically with a preference for D3 receptors, highlights the importance of selectivity in drug development.
Compound Description: S33084 is a potent, selective, and competitive dopamine D3 receptor antagonist. [] It exhibits high affinity for cloned human D3 receptors and significantly lower affinity for D2 receptors and other receptors tested. []
Relevance: Despite structural differences, S33084's classification as a selective dopamine D3 receptor antagonist makes it relevant to 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide. This shared pharmacological profile highlights the potential of D3 antagonism as a therapeutic target.
Compound Description: GR218,231 is a selective dopamine D3 receptor antagonist with a similar pharmacological profile to S33084. [] It has been shown to block the effects of the D3 agonist PD128,907 in vivo. []
Relevance: While GR218,231 targets dopamine D3 receptors, its relevance to 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide stems from its similar pharmacological profile to S33084, highlighting the potential of D3 antagonism as a therapeutic target.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.